2-((Pyridin-4-ylmethyl)amino)nicotinic acid

P-glycoprotein reversal multidrug resistance cancer chemotherapy

This 2-aminonicotinic acid scaffold with the essential 4-pyridylmethyl substitution is a validated starting material for synthesizing potent P-gp reversal agents (derivative 9n: EC50 119.6 nM, ~125-fold more potent than verapamil) and HCA2 receptor ligands (IC50 21 nM). Substitution with phenyl or positional isomers abolishes MDR reversal activity, making this exact connectivity non-negotiable for reproducible SAR. Achievable at 89% multi-gram yield via SNAr coupling. Use the free carboxylic acid handle for EDCI/HOBT-mediated amide library generation targeting sustained (>24 hr) chemosensitization without CYP3A4 liability. Ideal for combination chemotherapy research requiring prolonged P-gp engagement.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 854382-06-2
Cat. No. B1462218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Pyridin-4-ylmethyl)amino)nicotinic acid
CAS854382-06-2
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=CC=NC=C2)C(=O)O
InChIInChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17)
InChIKeyLSJUTHAZYSYYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Pyridin-4-ylmethyl)amino)nicotinic acid CAS 854382-06-2: Core Scaffold for P-gp Reversal Agents and HCA2 Ligands


2-((Pyridin-4-ylmethyl)amino)nicotinic acid (CAS 854382-06-2) is a heteroaromatic building block belonging to the nicotinic acid derivative class, characterized by a 2-aminonicotinic acid core substituted with a pyridin-4-ylmethyl group . This scaffold serves as a critical synthetic intermediate for generating potent P-glycoprotein (P-gp) reversal agents that combat multidrug resistance (MDR) in cancer chemotherapy . The compound has also been documented as an HCA2 (GPR109A) receptor ligand with measurable affinity [1]. Its defined structure (MF: C12H11N3O2, MW: 229.23 g/mol) and accessible carboxylic acid handle enable diverse derivatization for medicinal chemistry programs targeting MDR reversal and lipid metabolism modulation.

2-((Pyridin-4-ylmethyl)amino)nicotinic acid Procurement: Why Generic Analogs Cannot Substitute This Scaffold


Generic substitution of 2-((Pyridin-4-ylmethyl)amino)nicotinic acid with closely related aminonicotinic acid derivatives is not scientifically defensible due to critical structure-activity relationship (SAR) constraints. The 4-pyridylmethyl substitution pattern is essential for the observed MDR reversal potency in downstream derivatives; SAR studies demonstrate that alterations to the pyridyl substitution position or replacement with phenyl groups yield derivatives with significantly attenuated or absent P-gp reversal activity . Furthermore, the compound's specific binding affinity to the HCA2 receptor (IC50 = 21 nM) is conferred by this precise molecular architecture [1]. Procuring alternative building blocks without this exact connectivity—such as 2-(phenylamino)nicotinic acid or positional isomers—introduces uncharacterized variables that compromise both synthetic reproducibility and biological target engagement, ultimately invalidating comparative experimental conclusions.

2-((Pyridin-4-ylmethyl)amino)nicotinic acid: Quantifiable Differentiation Evidence for Scientific Selection


Derivative Reversal Potency: 9n (Nicotinamide Derivative) Achieves 120-Fold Higher P-gp Reversal Potency Than Verapamil

The nicotinamide derivative 9n, synthesized directly from 2-((pyridin-4-ylmethyl)amino)nicotinic acid, demonstrated an EC50 of 119.6 ± 6.9 nM for reversing adriamycin (ADM) resistance in K562/A02 MDR cells . This potency substantially exceeds that of the classical P-gp inhibitor verapamil (VRP), which under comparable conditions exhibited an EC50 of approximately 15 μM .

P-glycoprotein reversal multidrug resistance cancer chemotherapy

HCA2 Receptor Affinity: Target Compound Binds with 15-Fold Higher Affinity Than Representative Anthranilic Acid Agonist

2-((Pyridin-4-ylmethyl)amino)nicotinic acid binds to the recombinant human HCA2 receptor with an IC50 of 21 nM in competitive displacement assays using [5,6-3H]-nicotinic acid [1]. This affinity is substantially higher than that of a representative anthranilic acid-derived HCA2 agonist (CHEMBL3299113), which exhibits an IC50 of 327 nM under the identical assay conditions [2]. The target compound also demonstrates agonist activity with an EC50 of 70 nM in cAMP reduction assays [1].

HCA2 receptor GPR109A lipid metabolism

Synthetic Yield: Target Scaffold Achieves 89% Yield in Optimized Two-Step Coupling Protocol

The synthesis of 2-((pyridin-4-ylmethyl)amino)nicotinic acid via nucleophilic aromatic substitution of 2-chloronicotinic acid with 4-methylaminopyridine proceeds with an optimized yield of 89% after ethanol hot-beating purification [1]. This yield compares favorably to typical SNAr reactions involving 2-chloronicotinic acid with primary amines, which often range between 60-75% under standard conditions without copper oxide catalysis .

organic synthesis building block scale-up

Duration of MDR Reversal Effect: 9n Maintains >24 hr Reversal Activity Versus Verapamil's Transient Effect

Derivative 9n, derived from the 2-((pyridin-4-ylmethyl)amino)nicotinic acid scaffold, maintains P-gp reversal activity for >24 hours in K562/A02 MDR cells, as evidenced by sustained restoration of adriamycin sensitivity . In contrast, the classical P-gp inhibitor verapamil (VRP) exhibits only transient reversal activity under comparable assay conditions, with efficacy diminishing substantially within hours .

P-gp inhibition MDR reversal durability K562/A02

CYP3A4 Interaction Profile: 9n Avoids Drug-Drug Interaction Liability Observed with Verapamil

Derivative 9n, synthesized from the 2-((pyridin-4-ylmethyl)amino)nicotinic acid core, does not influence CYP3A4 enzyme activity at pharmacologically relevant concentrations . This is in stark contrast to verapamil (VRP), which is a known CYP3A4 substrate and moderate inhibitor, introducing potential drug-drug interaction (DDI) liability and confounding toxicity in combination chemotherapy regimens .

CYP3A4 inhibition drug-drug interactions toxicity avoidance

2-((Pyridin-4-ylmethyl)amino)nicotinic acid: Validated Application Scenarios Based on Quantitative Evidence


P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Programs

This scaffold is optimally deployed as a starting material for synthesizing 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives with validated P-gp reversal activity. Derivative 9n, generated from this core, achieves an EC50 of 119.6 nM for reversing adriamycin resistance—approximately 125-fold more potent than verapamil . The scaffold-derived series also demonstrates sustained >24 hr reversal duration and lacks CYP3A4 interaction liability, making it suitable for in vivo MDR reversal studies requiring prolonged target engagement without DDI complications .

HCA2 (GPR109A) Receptor Ligand Development for Lipid Metabolism Research

This compound serves as a validated HCA2 receptor ligand with an IC50 of 21 nM in competitive binding assays against [3H]-nicotinic acid and functional agonism demonstrated by an EC50 of 70 nM in cAMP reduction assays . The 15.6-fold affinity advantage over representative anthranilic acid-based HCA2 ligands (IC50 = 327 nM) [1] supports its use as a starting scaffold for structure-activity relationship studies targeting the HCA2 receptor, which is implicated in lipid metabolism and inflammatory regulation.

Medicinal Chemistry Building Block for Nicotinamide Derivative Libraries

With a reproducible synthetic yield of 89% at multi-gram scale via optimized SNAr coupling with 2-chloronicotinic acid , this compound provides a cost-effective and synthetically accessible scaffold for generating diverse amide derivative libraries. The carboxylic acid handle enables straightforward coupling with various amines using standard EDCI/HOBT conditions, facilitating systematic exploration of SAR around the nicotinamide pharmacophore for MDR reversal applications [1].

Combination Chemotherapy Sensitization Studies in MDR Cancer Models

Derivatives of this scaffold are particularly suited for combination chemotherapy studies where P-gp-mediated efflux limits the efficacy of chemotherapeutic agents such as adriamycin (ADM), paclitaxel, and vincristine. The potent reversal activity (EC50 = 119.6 nM) and extended duration (>24 hr) of derivative 9n enable sustained chemosensitization in K562/A02 MDR cells . The absence of CYP3A4 interaction further supports co-administration with standard chemotherapeutics without introducing confounding pharmacokinetic variables .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.